12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide
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Overview
Description
CMLD012612 is a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A). This compound is known for its ability to inhibit cell translation and exhibits cytotoxicity towards NIH/3T3 cells with an IC50 value of 2 nanomolar . It has shown significant potential in cancer research due to its anti-neoplastic activity .
Preparation Methods
CMLD012612 is an amidino-rocaglate containing a hydroxamate group . The synthetic route involves the incorporation of these functional groups into the molecular structure. The preparation of CMLD012612 typically involves multiple steps, including the formation of the amidino group and the hydroxamate ester. The exact reaction conditions and industrial production methods are proprietary and often involve custom synthesis services .
Chemical Reactions Analysis
CMLD012612 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The amidino group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amidino and hydroxamate groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CMLD012612 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of eukaryotic initiation factor 4A.
Biology: The compound is utilized to investigate the role of eukaryotic initiation factor 4A in cellular translation.
Mechanism of Action
The primary mechanism of action of CMLD012612 involves its interaction with eukaryotic initiation factor 4A1. The compound inhibits eukaryotic translation initiation by modifying the behavior of the RNA helicase eukaryotic initiation factor 4A . This inhibition leads to the suppression of protein synthesis, which is crucial for the proliferation of cancer cells. The sensitivity of cells to CMLD012612 is dependent on the presence of eukaryotic initiation factor 4A1, with cells harboring rocaglate-resistant eukaryotic initiation factor 4A1 alleles showing reduced sensitivity .
Comparison with Similar Compounds
CMLD012612 is unique due to its potent inhibition of eukaryotic initiation factor 4A and its cytotoxicity towards NIH/3T3 cells. Similar compounds include:
CR-1-31-B: Another eukaryotic initiation factor 4A inhibitor with similar inhibitory effects on cellular translation.
CMLD012073: A lead compound with inhibitory effects on cellular translation and cytotoxicity towards NIH/3T3 cells.
These compounds share similar mechanisms of action but differ in their potency and specific molecular interactions with eukaryotic initiation factor 4A .
Properties
Molecular Formula |
C31H33N3O7 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide |
InChI |
InChI=1S/C31H33N3O7/c1-18-32-30-26-23(39-5)16-22(38-4)17-24(26)41-29(30,20-12-14-21(37-3)15-13-20)25(19-10-8-7-9-11-19)27(31(30,36)33-18)28(35)34(2)40-6/h7-17,25,27,36H,1-6H3,(H,32,33) |
InChI Key |
GEGBQVSIWBLDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC23C4=C(C=C(C=C4OC)OC)OC2(C(C(C3(N1)O)C(=O)N(C)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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